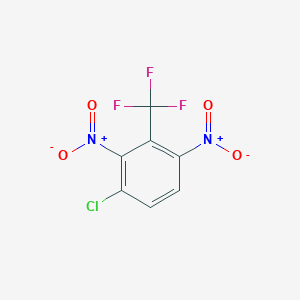

3-Chloro-2,6-dinitrobenzotrifluoride

Vue d'ensemble

Description

3-Chloro-2,6-dinitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF3N2O4 and a molecular weight of 270.55 . It is used as a chemical intermediate in the synthesis of various products .

Synthesis Analysis

The synthesis of similar compounds involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . The catalyst used in the process preferably comprises a Friedel-Crafts type of catalyst and a divalent sulfur compound .Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-dinitrobenzotrifluoride is represented by the formula ClC6H2(NO2)2CF3 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-2,6-dinitrobenzotrifluoride:

Analytical Chemistry

3-Chloro-2,6-dinitrobenzotrifluoride: is used in analytical chemistry for the derivatization of amino acids. This compound enhances the detection sensitivity and selectivity of amino acids in complex biological samples when analyzed using techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) . This application is crucial for metabolic studies and the evaluation of food and pharmaceutical compositions.

Organic Synthesis

In organic synthesis, 3-Chloro-2,6-dinitrobenzotrifluoride serves as a building block for the synthesis of more complex organic molecules. Its unique chemical structure, featuring both nitro and chloro substituents, makes it a versatile intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Material Science

This compound is also utilized in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This makes it valuable in the production of high-performance polymers and composites used in aerospace and automotive industries .

Environmental Chemistry

3-Chloro-2,6-dinitrobenzotrifluoride: is employed in environmental chemistry for the detection and quantification of pollutants. Its derivatization properties are used to improve the sensitivity of analytical methods for monitoring environmental contaminants, such as pesticides and industrial chemicals, in water and soil samples .

Pharmaceutical Research

In pharmaceutical research, this compound is used as a reagent for the synthesis of potential drug candidates. Its ability to introduce specific functional groups into molecules makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents .

Biochemical Studies

3-Chloro-2,6-dinitrobenzotrifluoride: is used in biochemical studies to modify proteins and peptides. This modification can help in studying protein structure and function, as well as in the development of protein-based drugs. The compound’s reactivity with amino acid residues allows for targeted modifications that are essential for biochemical research .

Agricultural Chemistry

In agricultural chemistry, this compound is used in the synthesis of agrochemicals, including herbicides and insecticides. Its chemical properties enable the creation of compounds that are effective in pest control while being environmentally friendly .

Industrial Applications

Lastly, 3-Chloro-2,6-dinitrobenzotrifluoride finds applications in various industrial processes. It is used as an intermediate in the manufacture of specialty chemicals and as a stabilizer in the production of certain types of plastics and resins .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are hazardous, with risks including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Mécanisme D'action

Target of Action

Similar compounds are often used in chemical reactions as reagents, suggesting that this compound may interact with various biological molecules .

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with palladium complexes, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Its potential role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

Similar compounds are known to have high binding affinity with soil and are non-volatile , which may impact their bioavailability.

Result of Action

It’s known that similar compounds can be used for the determination of free amino acids in certain food samples , suggesting that it may have some analytical applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,6-dinitrobenzotrifluoride. For instance, it has been used as a derivatization reagent in the analysis of glyphosate in water, soil, and food materials . This suggests that the compound’s action can be influenced by the pH and temperature of the environment .

Propriétés

IUPAC Name |

1-chloro-2,4-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-3-1-2-4(12(14)15)5(7(9,10)11)6(3)13(16)17/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFVUUKOJIVNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-dinitrobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)

![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)